molecular formula C16H15N3O2S B2756864 N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide CAS No. 1226440-61-4

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide

Cat. No.: B2756864
CAS No.: 1226440-61-4
M. Wt: 313.38
InChI Key: KZLRULKMSHRHEH-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is a complex organic compound that features a pyrazole ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scalable versions of the laboratory synthesis methods. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or thiophene rings.

Scientific Research Applications

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation but may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-3-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-8-7-19-15(17-16(21)13-6-9-22-11-13)10-14(18-19)12-4-2-1-3-5-12/h1-6,9-11,20H,7-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLRULKMSHRHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CSC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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